1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of structural elements, including an indene moiety, an imidazole ring, and a pyrrolidine carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indene moiety, the introduction of the imidazole ring, and the coupling of these fragments with the pyrrolidine carboxamide group. Common synthetic routes may involve:
Cyclization reactions: to form the indene structure.
Nucleophilic substitution: to introduce the imidazole ring.
Amide coupling reactions: to attach the pyrrolidine carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)ethanone: Shares the indene moiety but differs in other structural elements.
2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Contains a similar indene structure but with different functional groups.
1-(2,3-dihydro-1H-inden-5-yl)ethanone [(4-chlorophenoxy)methyl]hydrazone: Another indene derivative with distinct substituents.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide is unique due to its combination of an indene moiety, an imidazole ring, and a pyrrolidine carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-17-25-12-14-27(17)21-10-8-20(9-11-21)26-24(29)23-7-4-13-28(23)22-15-18-5-2-3-6-19(18)16-22/h2-3,5-6,8-12,14,22-23H,4,7,13,15-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWEPJDXRYCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN3C4CC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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